molecular formula C22H21ClN4O4 B1191724 CC-90003

CC-90003

Cat. No. B1191724
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

CC-90003 is an orally available inhibitor of extracellular signal-regulated kinase (ERK), with potential antineoplastic activity. Upon oral administration, CC-90003 inhibits ERK activity, and prevents the activation of ERK-mediated signal transduction pathways. This results in the inhibition of ERK-dependent tumor cell proliferation and survival. The mitogen-activated protein kinase (MAPK)/ERK pathway is often upregulated in a variety of tumor cell types and plays a key role in tumor cell proliferation, differentiation and survival.

Scientific Research Applications

Overview

CC-90003 is investigated mainly for its therapeutic potential in oncology, particularly in relation to tumors with specific genetic mutations.

Application in Oncology

  • Inhibition in Tumor Models : CC-90003 is identified as an irreversible inhibitor of ERK 1/2, showing potent anti-proliferative activity in KRAS and BRAF mutant tumor models. This was evidenced in a human study involving patients with RAS or BRAF mutant tumors (Mita et al., 2017).

  • Mechanism of Action in AML : CC-90009, a related compound, targets GSPT1 for degradation, leading to apoptosis in AML cell lines. This elucidates the complex signaling networks and pathways within AML blasts, shedding light on further assessment of CC-90009's clinical utility (Surka et al., 2020).

  • Role in Neuropathy : During clinical trials, CC-90003 induced drug-related neuropathy and neurotoxicity, contributing to the discontinued development of CC-90003 for oncology therapy. This outcome emphasizes the importance of understanding drug-induced neuropathy mechanisms (Belair et al., 2021).

  • In KRAS-Mutant Cancer Models : CC-90003 demonstrated preclinical efficacy in KRAS-mutant tumors, a significant challenge for current therapies. Its combination with other treatments like docetaxel indicated potential effects on tumor stem cell reprogramming (Aronchik et al., 2018).

  • Pharmacodynamic Responses : In Acute Myeloid Leukemia, CC-90009 demonstrated dose-dependent modulation of GSPT1 and induced apoptosis through the activation of ISR and inhibition of NMD pathways (Jinhong et al., 2019).

  • Synergistic Combination Activity : CC-90009's combination with other anti-AML agents like FLT3 and BCL2 inhibitors showed improved efficacy in preclinical AML models. This supports its clinical evaluation in combination therapy for AML (Pierce et al., 2021).

  • GSPT1 Degradation for AML Treatment : CC-90009 promotes the selective degradation of GSPT1, offering a novel therapeutic approach for the treatment of AML. This represents a significant advancement in addressing unmet clinical needs in AML (Hansen et al., 2021).

  • Clinical Activity in Advanced Malignancies : CC‐90011, a related compound, showed encouraging activity in patients with advanced solid tumors or relapsed/refractory marginal zone lymphoma. This highlights the potential of LSD1 inhibitors in cancer treatment (Hollebecque et al., 2022).

properties

Product Name

CC-90003

Molecular Formula

C22H21ClN4O4

Appearance

Solid powder

Purity

> 98%

synonyms

CC-90003;  CC 90003;  CC90003.; 

Origin of Product

United States

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